molecular formula C14H9F3N2 B1450379 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261544-53-9

6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine

Número de catálogo: B1450379
Número CAS: 1261544-53-9
Peso molecular: 262.23 g/mol
Clave InChI: WABPFYQOXULQAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core substituted with a 3-(trifluoromethyl)phenyl group at the 6-position. Key properties include:

  • CAS Number: 1190311-44-4
  • Molecular Formula: C₁₄H₉F₃N₂ (Note: lists C₈H₅F₃N₂, but this likely refers to the unsubstituted core; the full structure with the phenyl group would extend the formula) .
  • Molecular Weight: ~278.24 g/mol (based on similar compounds in ).
  • Structural Features: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts . The resulting trifluoromethylated phenyl compound is then subjected to cyclization reactions to form the pyrrolo[3,2-b]pyridine core .

Industrial Production Methods

Industrial production of this compound often employs vapor-phase reactions at high temperatures, typically above 300°C, using transition metal-based catalysts such as iron fluoride . This method allows for efficient synthesis of the compound in good yields, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Functionalization at the Pyrrolo Ring

The pyrrolo[3,2-b]pyridine core undergoes electrophilic substitution and nucleophilic reactions:

Derivatization via Condensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

Trifluoromethyl Group-Directed Reactivity

The CF₃ group enhances electrophilic substitution at specific positions:

  • Nucleophilic Attack :
    The electron-withdrawing CF₃ group directs nucleophilic reactions to the 4-position of the phenyl ring. For example, nitration yields 4-nitro derivatives .

  • Regioselective Functionalization :
    Reactions with trifluoromethyl-β-diketones under acidic conditions favor γ-substitution due to the CF₃ group’s electronic effects .

Oxidation and Reduction

  • Oxidation :
    The pyrrolo ring is resistant to oxidation, but side-chain oxidation (e.g., benzylic positions) can occur using KMnO₄ or CrO₃.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in substituents without affecting the aromatic core .

Key Findings from Research

  • The trifluoromethyl group significantly enhances regioselectivity in electrophilic substitutions .

  • Microwave-assisted synthesis improves reaction efficiency and yield in cross-coupling steps .

  • N-Substituted derivatives exhibit improved solubility and biological activity compared to the parent compound .

Aplicaciones Científicas De Investigación

Kinase Inhibition

One of the primary applications of 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine is its use as a kinase inhibitor . Kinases are enzymes that play vital roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound has shown promising results in inhibiting specific kinases, such as mTOR and PI3K, which are critical in cancer cell proliferation and survival.

  • Case Study : In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its inhibitory activity against the mTOR kinase. It demonstrated significant potency with an IC50 value of 0.025 μM, indicating its potential as an anti-cancer agent .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology. Its structural framework allows for modifications that can enhance selectivity and potency against various targets.

  • Case Study : Research highlighted in ACS Publications indicated that derivatives of this compound could selectively inhibit MPS1 kinase, a target implicated in spindle assembly checkpoint regulation during mitosis. This inhibition could lead to novel treatments for cancer by inducing mitotic arrest in tumor cells .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. The ability to synthesize analogs with varying substituents allows researchers to explore structure-activity relationships (SAR) extensively.

  • Synthesis Protocol : The synthesis typically involves the reaction of pyrrole derivatives with trifluoromethylated phenyl groups under controlled conditions to yield the desired pyrrolopyridine structure .

Data Table: Summary of Key Findings

Application AreaDescriptionReference
Kinase InhibitionInhibits mTOR and PI3K pathways; potential anti-cancer agentJournal of Medicinal Chemistry
Therapeutic PotentialSelective inhibition of MPS1 kinase; induces mitotic arrestACS Publications
SynthesisMulti-step synthesis with potential for analog developmentMDPI

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine

  • Key Difference : Trifluoromethoxy (-OCF₃) instead of -CF₃.
  • Molecular Weight : 278.24 g/mol .

6-(p-Tolyl)-1H-pyrrolo[3,2-b]pyridine

  • Key Difference : Methyl (-CH₃) substituent on the phenyl ring.
  • Impact : Reduced lipophilicity and electron-withdrawing effects compared to -CF₃, which may decrease binding affinity in hydrophobic pockets of biological targets .
  • Molecular Weight : 208.27 g/mol .

6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine

  • Key Difference : Fluorine (-F) and methyl (-CH₃) groups on the phenyl ring.

Core Modifications: Pyrrolo-Pyridine vs. Related Heterocycles

6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

  • Key Difference : Pyrazolo[4,3-b]pyridine core (two adjacent nitrogen atoms) instead of pyrrolo[3,2-b]pyridine.
  • Impact : Altered hydrogen-bonding capacity and aromaticity, which could influence binding to enzymes or receptors .

5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid

  • Key Difference : Carboxylic acid (-COOH) substituent at the 2-position.

Functional Group Additions

6-[3-(Trifluoromethyl)phenyl]pyridazin-3-OL

  • Key Difference : Hydroxyl (-OH) group on a pyridazine ring.

Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

  • Key Difference : Chlorine (-Cl) and ethyl ester (-COOEt) groups.
  • Impact : Chlorine increases electronegativity, while the ester group offers a prodrug strategy for controlled release .

Physicochemical Comparisons

Compound LogP Solubility Molecular Weight Key Substituent
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine ~3.5 Low (DMSO) 278.24 -CF₃
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine ~3.2 Moderate 278.24 -OCF₃
6-(p-Tolyl)-1H-pyrrolo[3,2-b]pyridine ~2.8 High 208.27 -CH₃
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid ~1.5 High (aqueous) 229.14 -COOH
  • Trends :
    • Lipophilicity : -CF₃ > -OCF₃ > -CH₃ > -COOH.
    • Solubility : Carboxylic acid derivatives > methyl analogs > fluorinated compounds .

Actividad Biológica

6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-b]pyridine core with a trifluoromethyl group attached to a phenyl ring. This structural motif is significant as the trifluoromethyl group is known to enhance the pharmacological properties of organic compounds by improving their metabolic stability and bioavailability.

Anticancer Properties

Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit promising anticancer activity. For instance, compounds within this class have been shown to inhibit various kinases involved in cancer progression. A notable study demonstrated that certain pyrrolo[3,2-b]pyridine derivatives effectively inhibited tumor cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival and proliferation.

Case Study: Kinase Inhibition
A specific investigation into this compound revealed its capacity to inhibit the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. The compound displayed a dose-dependent inhibition profile in human tumor xenograft models, suggesting its potential as an anticancer therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, some studies have suggested that pyrrolo[3,2-b]pyridine derivatives may possess antimicrobial activity. The presence of the trifluoromethyl group has been linked to enhanced efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that substituents on the pyridine ring can significantly alter potency and selectivity against target enzymes or receptors.

Compound ModificationBiological ActivityReference
Trifluoromethyl groupIncreased potency in kinase inhibition
Substituted phenyl ringsEnhanced cytostatic activity
Variations in nitrogen positionAltered binding affinity to targets

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, further toxicity assessments are necessary to evaluate its safety profile in clinical settings.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine?

The synthesis often involves cross-coupling reactions. For example, Suzuki-Miyaura coupling between halogenated pyrrolopyridine intermediates (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) and trifluoromethyl-substituted aryl boronic acids is a common strategy. Palladium catalysts like PdCl₂(dppf) and bases such as K₂CO₃ are typically used under microwave or thermal conditions (80–105°C) . For regioselective functionalization, protecting groups (e.g., TsCl or NaH/MeI) may be employed to direct substitutions .

Q. How is the compound characterized post-synthesis?

Characterization relies on ¹H-NMR (e.g., δ 11.31 ppm for NH protons in DMSO-d₆), LC-MS (e.g., [M+H]⁺ peaks for molecular ion confirmation), and X-ray crystallography to resolve regiochemistry and confirm substituent positions. Purity is assessed via flash chromatography and HPLC .

Q. What are the common derivatization strategies for this scaffold?

Derivatization focuses on:

  • Electrophilic substitution (e.g., nitration, halogenation) at electron-rich positions of the pyrrolopyridine core.
  • Cross-coupling to introduce aryl/heteroaryl groups at the 3- or 5-positions.
  • Functional group interconversion (e.g., reduction of nitro groups to amines for further coupling) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in kinase inhibition studies?

Substitutions at the 3- and 5-positions significantly modulate activity. For instance:

  • Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions in enzyme binding pockets.
  • Phenyl rings with electron-withdrawing groups (e.g., -NO₂, -CF₃) improve affinity for ATP-binding sites in kinases like FGFR or DprE1 .
  • Pyrrolidine or piperazine appendages increase solubility and target selectivity .

Q. What computational methods are used to optimize this scaffold for drug discovery?

  • Molecular docking (e.g., with AutoDock or Schrödinger) to predict binding modes to targets like DprE1 or tyrosine kinases.
  • QSAR models to correlate substituent electronic properties (Hammett constants) with inhibitory potency (IC₅₀).
  • Scaffold-hopping using Murcko frameworks to design novel analogs while retaining critical pharmacophores .

Q. How does this compound interact with photosynthetic electron transport (PET) in biochemical assays?

Derivatives with carboxhydrazide moieties (e.g., N′-{[5-(R-phenyl)furan-2-yl]methylene} groups) inhibit PET in spinach chloroplasts, likely by disrupting plastoquinone binding in Photosystem II. The 4-NO₂ and 4-I substituents on aryl rings enhance inhibition (IC₅₀ ~10–50 μM) .

Q. What strategies mitigate solubility challenges during in vitro testing?

  • Pro-drug approaches : Esterification of carboxylic acid groups (e.g., methyl esters) improves cell permeability.
  • Co-solvent systems : Use of DMSO/PEG mixtures or cyclodextrin inclusion complexes.
  • Salt formation : Hydrochloride or trifluoroacetate salts enhance aqueous solubility .

Q. How is regioselectivity achieved in electrophilic substitutions on the pyrrolopyridine core?

  • Protecting groups : TsCl or Boc protection directs electrophiles to specific positions (e.g., 3- over 5-position).
  • Lewis acid catalysis : BF₃·Et₂O facilitates nitration at electron-rich sites.
  • Microwave-assisted synthesis : Enhances reaction control for regioselective halogenation .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for similar analogs?

Discrepancies arise from:

  • Assay variability : Differences in cell lines (e.g., Chlorella vulgaris vs. mammalian cells) or enzyme isoforms.
  • Substituent stereochemistry : Undetected racemization in chiral centers (e.g., piperidine derivatives) .
  • Solvent effects : DMSO concentrations >1% may artifactually inhibit certain targets .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate azide or alkyne tags for click chemistry-based target identification.
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins upon compound binding.
  • SPR (Surface Plasmon Resonance) : Direct measurement of binding kinetics to purified enzymes .

Propiedades

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-3-1-2-9(6-11)10-7-13-12(19-8-10)4-5-18-13/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABPFYQOXULQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=CN3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-Hydroxy-2,2-dimethyl-1,3-dioxan-4-one
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.